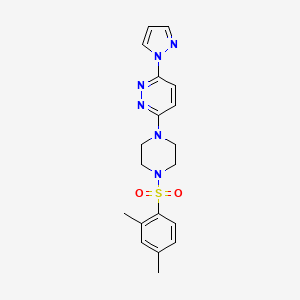
3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H22N6O2S and its molecular weight is 398.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O2S |
| Molecular Weight | 398.49 g/mol |
| CAS Number | 1013817-44-1 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Neurotransmitter Receptors : The piperazine moiety is known to interact with neurotransmitter systems, potentially modulating their activity.
- Protein Inhibition : The sulfonyl group can form strong interactions with proteins, inhibiting their functions.
- Nucleic Acid Interaction : The pyrazole and pyridazine rings may participate in π-π stacking interactions with nucleic acids, affecting gene expression.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antiproliferative Effects
Studies have shown that derivatives of this compound can exhibit antiproliferative effects against several human cancer cell lines. For instance, a study by Mallesha et al. (2020) demonstrated its effectiveness against breast cancer cell lines, suggesting potential applications in oncology .
Antiviral Activity
The compound has also been investigated for its antiviral properties. A study published in 2020 highlighted its ability to inhibit the Type III secretion system in Shigella, which is crucial for bacterial virulence . This suggests that similar mechanisms could be explored for other viral pathogens.
Case Studies
Several case studies have documented the biological effects of this compound:
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the antiproliferative effects of the compound on various cancer cell lines.
- Method : MTT assay was used to assess cell viability.
- Results : Significant inhibition of cell growth was observed at concentrations above 10 µM.
-
Case Study on Antiviral Activity :
- Objective : To assess the efficacy of the compound against Shigella infections.
- Method : In vitro assays measuring bacterial growth inhibition.
- Results : The compound demonstrated a dose-dependent reduction in bacterial viability.
Comparative Analysis
A comparative analysis with similar compounds reveals unique features of this compound:
| Compound Name | Activity Type | Key Features |
|---|---|---|
| 3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine | Anticancer | Contains furan ring; unique electronic properties |
| 3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine | Antimicrobial | Thiophene ring; different electronic interactions |
Propiedades
IUPAC Name |
3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-15-4-5-17(16(2)14-15)28(26,27)24-12-10-23(11-13-24)18-6-7-19(22-21-18)25-9-3-8-20-25/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSSTLCECVLLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













